

Technical Profile: trans-4-Aminocyclohexanecarboxamide HCl

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Compound of Interest

Compound Name: 4-Aminocyclohexane-1-carboxamide hydrochloride

CAS No.: 856563-23-0

Cat. No.: B1523020

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Executive Summary

trans-4-Aminocyclohexanecarboxamide HCl is a bifunctional cyclohexane derivative characterized by a primary amine and a primary carboxamide group in a 1,4-trans arrangement. This molecule represents a critical structural scaffold in medicinal chemistry, serving as a "rigid linker" that enforces a specific spatial distance between pharmacophores.

While often confused with the renowned ROCK inhibitor Y-27632 (which is a pyridyl amide derivative), this primary amide serves as a distinct building block and a simplified structural congener. Its thermodynamic stability, governed by the diequatorial chair conformation, makes it an ideal template for designing inhibitors of Rho-associated protein kinase (ROCK) and Extracellular Signal-Regulated Kinase (ERK).

Structural Analysis & Physicochemical Properties[1] [2][3][4]

Chemical Identity[1]

- IUPAC Name: **trans-4-Aminocyclohexane-1-carboxamide hydrochloride**
- Molecular Formula:
- Molecular Weight: 178.66 g/mol (HCl salt); 142.20 g/mol (Free base)
- Physical State: White crystalline solid
- Solubility: Highly soluble in water, DMSO, and methanol; insoluble in non-polar organic solvents (hexanes, DCM).

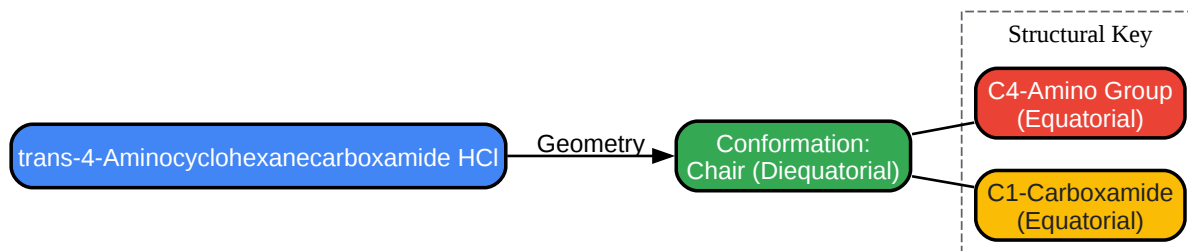
Stereochemistry: The Diequatorial Preference

The biological activity and synthetic utility of this molecule rely entirely on its stereochemistry. The cyclohexane ring adopts a chair conformation.

- trans-Isomer: Both the amino group () and the carboxamide group () occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable than the cis-isomer (where one group would be forced axial).
- Implication: Synthetic routes are designed to equilibrate mixtures toward this thermodynamically favored trans form.

Structural Visualization

The following diagram illustrates the connectivity and the critical diequatorial geometry.



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Figure 1: Structural hierarchy highlighting the thermodynamic preference for the diequatorial chair conformation.

Synthetic Methodology

Note on Safety: This protocol involves the use of corrosive acids and potential sensitizers. All steps should be performed in a fume hood with appropriate PPE.

Synthesis Strategy: The Boc-Protection Route

Direct amidation of 4-aminocyclohexanecarboxylic acid is difficult due to the competing nucleophilicity of the amine. A self-validating protocol uses Boc-protection to mask the amine, followed by mixed-anhydride amidation and deprotection.

Step 1: Boc-Protection

- Reagents: trans-4-aminocyclohexanecarboxylic acid,
 , NaOH, Dioxane/Water.
- Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate.
- Checkpoint: The product should precipitate upon acidification.

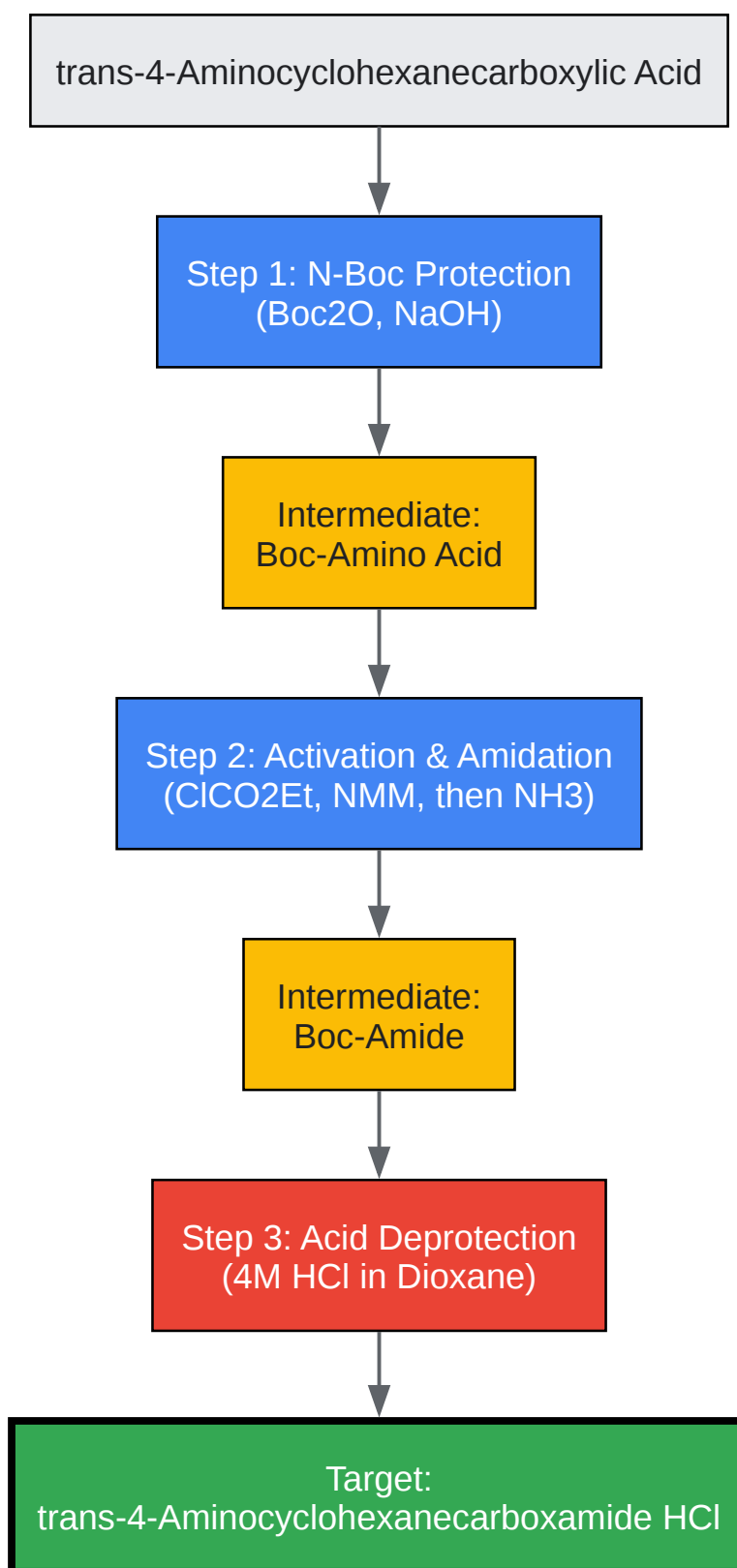
Step 2: Amidation (The Mixed Anhydride Method)

- Reagents: Boc-protected acid, Ethyl Chloroformate (or Isobutyl Chloroformate), N-Methylmorpholine (NMM), Ammonium Hydroxide () or Ammonium Bicarbonate.
- Protocol:
 - Dissolve Boc-acid in dry THF at -10°C.
 - Add NMM (1.1 eq) followed by Ethyl Chloroformate (1.1 eq) to form the mixed anhydride in situ.
 - Stir for 15 mins.
 - Add concentrated aqueous ammonia or solid ammonium bicarbonate.
 - Allow to warm to room temperature.
- Why this works: The mixed anhydride activates the carboxylic acid, making it susceptible to attack by the weak nucleophile ammonia.

Step 3: Deprotection & Salt Formation

- Reagents: 4M HCl in Dioxane.
- Protocol:
 - Suspend the Boc-amide in Dioxane.
 - Add 4M HCl/Dioxane solution (excess).
 - Stir until precipitation of the HCl salt is complete (typically 2-4 hours).
 - Filter the white solid and wash with diethyl ether.

Synthetic Workflow Diagram



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Figure 2: Step-by-step synthetic pathway utilizing orthogonal protection strategies.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

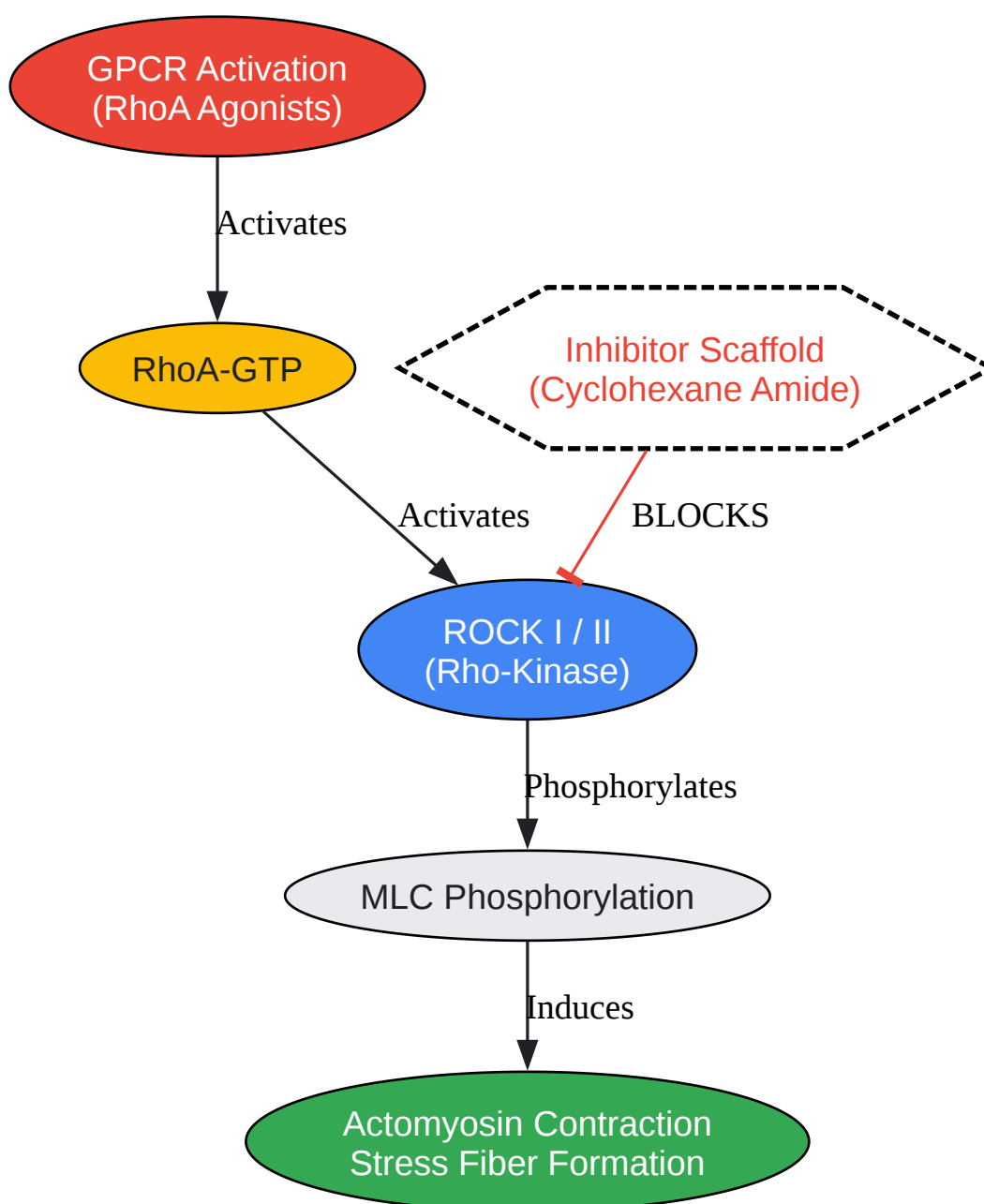
Parameter	Method	Expected Result / Specification
Purity	HPLC (C18 Column)	>98% (Area under curve). Detection at 210 nm (low UV absorption due to lack of chromophore).
Identity	-NMR (DMSO-)	1.1-1.4 (m, 4H): Axial protons. 1.8-2.0 (m, 4H): Equatorial protons. 2.1 (m, 1H): CH-CO (Axial). 2.9 (m, 1H): CH-N (Axial). 6.8 & 7.3 (s, 2H): Amide . . 8.0 (br s, 3H): Ammonium . .
Stereochemistry	NMR Coupling ()	The methine protons at C1 and C4 should appear as multiplets with large coupling constants (), indicating axial orientation (trans-diequatorial).
Mass Spec	ESI-MS	(Free base mass).
Melting Point	Capillary	(Decomposition). High MP is characteristic of the zwitterionic/salt lattice.

Therapeutic Context: The ROCK Pathway

While trans-4-aminocyclohexanecarboxamide is a fragment, it is the structural parent of Y-27632, a potent inhibitor of Rho-associated protein kinase (ROCK). In drug development, this scaffold is used to probe the ATP-binding pocket of kinases.

Mechanism of Action (ROCK Inhibition)

ROCK regulates the cytoskeleton.[1] Inhibitors containing this cyclohexane scaffold bind to the kinase active site, preventing the phosphorylation of Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).



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Figure 3: The Rho/ROCK signaling cascade showing the intervention point of cyclohexane-amide based inhibitors.

References & Authority

- Synthesis of Amide Precursors:
 - Source: WO Patent 2014/124230.[2] "ERK Inhibitors and Uses Thereof." Example 1-16 describes the preparation of trans-4-aminocyclohexanecarboxamide from the Boc-protected acid.
 - URL:
- Y-27632 Structure & Pharmacology:
 - Source: Uehata, M., et al. (1997). "Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension." *Nature*, 389, 990–994. (Establishes the cyclohexane amide pharmacophore).
 - URL:
- Stereochemical Separation:
 - Source: US Patent 3,839,429. "Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid." (Describes the fundamental solubility differences between cis/trans cyclohexane amino acids).
 - URL:
- General Properties (Free Base/Acid):
 - Source: PubChem Compound Summary for trans-4-Aminocyclohexanecarboxylic acid (Precursor).
 - URL:

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Sources

- 1. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents [patents.google.com]
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